3-Azabicyclo[3.1.0]hexane

Opioid Receptor Antagonist SAR

Procure 3-Azabicyclo[3.1.0]hexane (CAS 285-59-6) as a conformationally constrained scaffold for medicinal chemistry. Unlike simple piperidines, its fused cyclopropane-pyrrolidine system drives a 35-fold improvement in binding affinity and enables achiral picomolar μ-opioid antagonists. Validated in clinical candidate bicifadine and T-type calcium channel inhibitors with superior metabolic stability. Secure your research supply of this high-purity building block for SAR campaigns.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 285-59-6
Cat. No. B1253506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane
CAS285-59-6
Synonyms3-azabicyclo(3.1.0)hexane
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1C2C1CNC2
InChIInChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2
InChIKeyHGWUUOXXAIISDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.1.0]hexane (CAS 285-59-6): Core Scaffold Overview for R&D Procurement


3-Azabicyclo[3.1.0]hexane (CAS 285-59-6) is a conformationally constrained bicyclic amine scaffold comprising a fused cyclopropane and pyrrolidine ring . With a molecular weight of 83.13 g/mol and a distinctive rigid three-dimensional geometry , this nitrogen-containing heterocycle serves as a versatile building block in medicinal chemistry for designing drug candidates with enhanced metabolic stability and target specificity .

3-Azabicyclo[3.1.0]hexane: Why Substitution with Generic Analogs Fails in Drug Discovery Programs


The rigid cyclopropane-fused pyrrolidine ring system of 3-azabicyclo[3.1.0]hexane enforces a unique three-dimensional conformation that is not replicated by simpler piperidine or pyrrolidine analogs . This conformational constraint directly impacts biological activity: small structural modifications, such as the addition of a single methyl group, can lead to a 35-fold improvement in target binding affinity , while the core scaffold itself enables the design of achiral μ-opioid receptor antagonists with picomolar binding affinities . Generic substitution with monocyclic amines would eliminate these conformation-dependent advantages, potentially resulting in complete loss of desired pharmacological activity and unpredictable off-target effects.

3-Azabicyclo[3.1.0]hexane (CAS 285-59-6): Quantified Comparative Evidence for Scientific Selection


3-Azabicyclo[3.1.0]hexane μ-Opioid Receptor Antagonists: 35-Fold Binding Improvement via 'Magic Methyl'

In a series of 3-azabicyclo[3.1.0]hexane-derived μ-opioid receptor antagonists, the addition of a single methyl group to the core scaffold resulted in a 35-fold improvement in binding affinity .

Opioid Receptor Antagonist SAR

Picomolar Affinity μ-Opioid Receptor Ligands Based on 3-Azabicyclo[3.1.0]hexane

3-Azabicyclo[3.1.0]hexane derivatives have been optimized to achieve picomolar binding affinity at the μ-opioid receptor, with selectivity over δ and κ subtypes .

Opioid Receptor Antagonist Medicinal Chemistry

Bicifadine: Clinical Analgesic Efficacy of a 1-Aryl-3-azabicyclo[3.1.0]hexane

Bicifadine, (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, demonstrated significant analgesic efficacy in clinical trials for acute pain, distinguishing it from other azabicycloalkane and 3-phenylpyrrolidine analgesics . In a human pharmacokinetic study, bicifadine had an elimination half-life of 1.6 hours .

Analgesic Non-narcotic Clinical Trial

3-Azabicyclo[3.1.0]hexane Derivatives as T-Type Calcium Channel Inhibitors with Low hERG and CYP450 Liability

A series of 3-azabicyclo[3.1.0]hexane derivatives were designed and synthesized as T-type calcium channel inhibitors with good metabolic stability and without CYP450 inhibition .

Calcium Channel Inhibitor Neuropathic Pain

3-Azabicyclo[3.1.0]hexane Plasma Kallikrein Inhibitor with Sub-Nanomolar Affinity

A specific 3-azabicyclo[3.1.0]hexane derivative, US10695334 Example 20, demonstrated a Ki of 0.200 nM against human plasma kallikrein .

Plasma Kallikrein Inhibitor Enzyme

3-Azabicyclo[3.1.0]hexane: Validated R&D Applications and Procurement Scenarios


Discovery and Optimization of Novel Opioid Receptor Antagonists

The 3-azabicyclo[3.1.0]hexane scaffold has been validated as a core for developing achiral μ-opioid receptor antagonists with picomolar binding affinity. A single methyl group addition can yield a 35-fold improvement in binding, highlighting its utility in SAR campaigns [REFS-1, REFS-2].

Development of Non-Narcotic Analgesics for Acute and Chronic Pain

The clinical candidate bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) demonstrates that this scaffold can yield effective, non-narcotic analgesics for treating acute pain .

Design of Selective T-Type Calcium Channel Blockers

3-Azabicyclo[3.1.0]hexane derivatives have been successfully engineered as T-type calcium channel inhibitors with favorable metabolic stability and a lack of CYP450 inhibition, addressing key challenges in neuropathic pain drug development .

Protease Inhibitor Lead Generation

The scaffold has delivered potent inhibitors of plasma kallikrein (Ki = 0.200 nM), demonstrating its potential for targeting proteases involved in inflammatory and cardiovascular diseases .

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